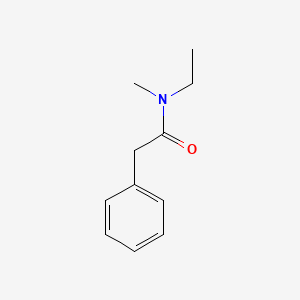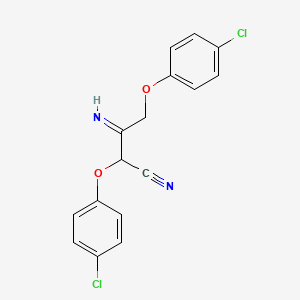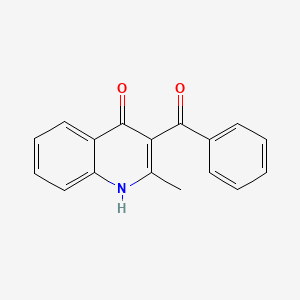
3-Benzoyl-2-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-2-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a benzoyl group at the 3-position and a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification techniques are employed to meet the required quality standards.
化学反応の分析
Types of Reactions
3-Benzoyl-2-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.
科学的研究の応用
3-Benzoyl-2-methylquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzoyl-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Benzoylquinoline: Similar structure but lacks the methyl group at the 2-position.
3-Benzoylquinoline: Similar structure but lacks the methyl group at the 2-position.
2-Methylquinoline: Lacks the benzoyl group at the 3-position.
Uniqueness
3-Benzoyl-2-methylquinolin-4(1H)-one is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
109093-22-3 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
3-benzoyl-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-11-15(16(19)12-7-3-2-4-8-12)17(20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,18,20) |
InChIキー |
VJCFPJQNKDAMLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
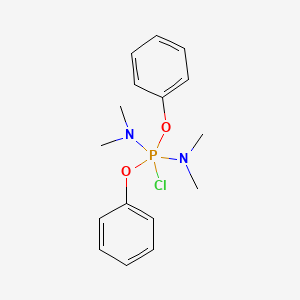
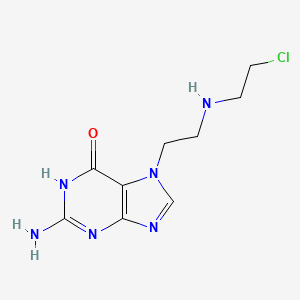

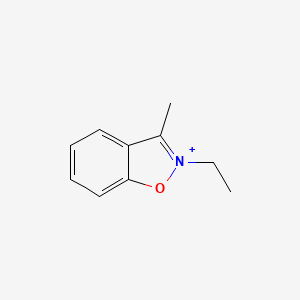
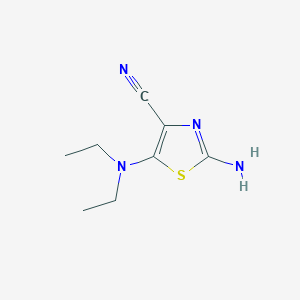

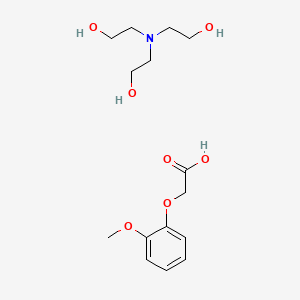
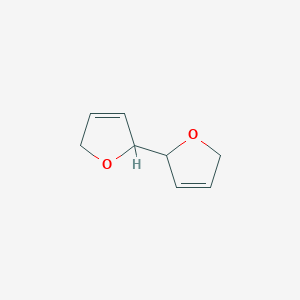

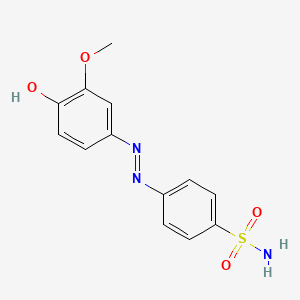
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
